molecular formula C8H10N4O B11909381 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 717875-82-6

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Katalognummer: B11909381
CAS-Nummer: 717875-82-6
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: REGYULXJGDJGBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methoxy group at the 4-position and a methyl group at the 1-position (Figure 1). This scaffold is of significant interest in medicinal chemistry due to its versatility in targeting kinases, microbial pathogens, and cancer cell lines .

Eigenschaften

CAS-Nummer

717875-82-6

Molekularformel

C8H10N4O

Molekulargewicht

178.19 g/mol

IUPAC-Name

4-methoxy-1-methylpyrazolo[3,4-b]pyridin-3-amine

InChI

InChI=1S/C8H10N4O/c1-12-8-6(7(9)11-12)5(13-2)3-4-10-8/h3-4H,1-2H3,(H2,9,11)

InChI-Schlüssel

REGYULXJGDJGBJ-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=NC=CC(=C2C(=N1)N)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Reaction Conditions and Yield

  • Catalyst : Acetic acid (1.5 mL per mmol of pyrazol-5-amine)

  • Temperature : 110°C under microwave irradiation

  • Time : 25–28 minutes

  • Yield : 61–82% for tricyclic cyclopenta-fused pyrazolo[3,4-b]pyridines

A representative synthesis involves irradiating 2,2-dihydroxy-1-phenylethanone (152 mg, 1.0 mmol), 3-methyl-1-phenyl-1H-pyrazol-5-amine (173 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and 4-hydroxy-6-methyl-2H-pyran-2-one (126 mg, 1.0 mmol) in acetic acid at 110°C for 28 minutes. Purification via flash chromatography yields the target compound.

One-Pot Solvent-Free Synthesis

This method leverages 5-aminopyrazoles and azlactones (4-arylidene-2-phenyloxazol-5-ones) under solvent-free conditions, followed by elimination in a superbasic medium.

Key Steps

  • Cyclocondensation : Heating 5-aminopyrazole (1.0 mmol) with azlactone (1.0 mmol) at 150°C for 3 hours forms tetrahydro-1H-pyrazolo[3,4-b]pyridinones.

  • Benzamide Elimination : Treating the intermediate with t-BuOK (1.5 equiv) in DMSO at 150°C for 1.5 hours yields the aromatized product.

Optimization Data

ParameterOptimal ValueYield Improvement
Temperature150°C81% → 73%*
Baset-BuOK60% → 81%
SolventDMSO62% → 81%
*Yield comparison between solvent-free and solvent-assisted conditions.

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the synthesis of pyrazolo[3,4-b]pyridines by enhancing reaction kinetics. A representative protocol involves:

  • Formation of 5-Aminopyrazole : Reacting 2-chloropyridine with hydrazine monohydrate under microwave irradiation (150°C, 10 minutes) to yield 3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (91% yield).

  • Cyclization : Treating the aminopyrazole with arylaldehydes at 250°C for 15 minutes to form bis-pyrazolo[3,4-b]pyridines.

Advantages

  • Reduced reaction time (15–30 minutes vs. 12–24 hours for conventional heating)

  • Improved regioselectivity due to uniform heating

Three-Component Reaction with Cyclic 1,3-Dicarbonyl Compounds

Aryl aldehydes, pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds (e.g., dimedone) react under catalyst-free or TPAB-catalyzed conditions.

Comparative Analysis

ConditionCatalystSolventYield (%)
Catalyst-freeNoneH2O/EtOH60–75
TPAB (20 mol%)TPABH2O/Acetone85–97

The TPAB-catalyzed pathway proceeds via Knoevenagel condensation, Michael addition, and double cyclization, enabling access to pyrazoloquinolines.

Substitution and Cyclization Approaches

Pyridine Ring Formation

Introducing a pyridine ring into a preexisting pyrazole scaffold via cyclization of 5-aminopyrazoles with diketones or aldehydes is a common strategy. For example, heating 5-amino-3-methylpyrazole with dimedone in ethanol under reflux yields fused pyrazolo[3,4-b]pyridines.

Industrial-Scale Considerations

Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 5–10 minutes

  • Temperature Control : ±2°C precision

  • Throughput : 1–5 kg/day for pilot-scale systems

Purification Techniques

MethodPurity (%)Recovery (%)
Flash Chromatography95–9870–85
Recrystallization99+50–65

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Efficiency
Multi-Component61–8225–30 minModerateHigh
One-Pot Solvent-Free73–814.5 hoursHighVery High
Microwave85–9115–30 minLowModerate
Three-Component85–972–4 hoursHighHigh

Analyse Chemischer Reaktionen

Reaktionstypen

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte Derivate, reduzierte Formen und substituierte Verbindungen mit verschiedenen funktionellen Gruppen, die die Vielseitigkeit der Verbindung in der chemischen Synthese verbessern .

Wissenschaftliche Forschungsanwendungen

Kinase Inhibition
One of the most notable applications of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is its role as an inhibitor of kinase enzymes. Kinases are vital in cell signaling pathways, and their dysregulation is often implicated in cancer and other diseases. This compound has shown promise in inhibiting specific kinases by mimicking natural substrates or inhibitors .

Anticancer Potential
Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant antiproliferative activities against various cancer cell lines. For instance, studies have demonstrated that compounds similar to this compound can induce apoptosis and inhibit angiogenesis in tumor cells . This makes them valuable candidates for further exploration in anticancer therapies.

Case Studies

Several studies have highlighted the effectiveness of this compound and its derivatives:

StudyFindings
In vitro Study on Cancer Cells Demonstrated potent antiproliferative effects against A549 and HCT-116 cancer cell lines with IC50 values indicating strong efficacy .
Kinase Inhibition Assay Showed significant inhibition against wild-type EGFR with IC50 values in the low nanomolar range .
Molecular Docking Studies Provided insights into binding mechanisms with specific enzymes, confirming the compound's potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to mimic natural substrates or inhibitors, thereby modulating biological pathways. For instance, it may inhibit kinase enzymes by binding to their active sites, preventing phosphorylation events crucial for cell signaling .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Properties of Selected Analogues

Compound Name Substituents Molecular Formula Molecular Weight Key Features
4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 4-OCH₃, 1-CH₃ C₈H₁₀N₄O 178.20 Methoxy at pyridine 4-position; methyl at pyrazole 1-position
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 6-CH₃ C₇H₈N₄ 148.17 Methyl at pyridine 6-position; unsubstituted pyrazole 1-position
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 5-F C₆H₅FN₄ 152.13 Fluorine at pyridine 5-position; no methyl/methoxy groups
4,6-Bis(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (6m) 4,6-(4-OCH₃-C₆H₄), 1-CH₃ C₂₀H₁₈N₄O₂ 346.38 Methoxyphenyl groups at pyridine 4,6-positions; methyl at pyrazole 1-position
N-(3,4,5-Trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine 3,4,5-(OCH₃)₃-C₆H₂ at pyridine 3-amine C₁₇H₁₇N₅O₃ 339.35 Trimethoxyphenyl substituent; unsubstituted pyrazole 1-position

Key Observations :

  • Methoxy Positioning : The 4-methoxy group in the target compound may enhance electron-donating effects compared to analogues with methoxy groups on aromatic side chains (e.g., 6m) .
  • Methyl vs. Hydrogen at Pyrazole 1-Position : Methyl substitution at the pyrazole 1-position (as in the target compound) may improve metabolic stability compared to unsubstituted analogues (e.g., ).

Key Observations :

  • The target compound’s synthesis shares similarities with 6m, utilizing bromonicotinonitrile intermediates and hydrazine derivatives .
  • Higher yields (>60%) are achieved with aryl-substituted derivatives due to optimized purification protocols (e.g., gradient chromatography) .

Antiproliferative and Antiangiogenic Effects

  • N-(3,4,5-Trimethoxyphenyl) derivatives exhibit potent antiangiogenic activity (IC₅₀ = 0.12–1.8 µM) by inhibiting tubulin polymerization, highlighting the importance of methoxy-rich aryl groups .
  • 6-(3,5-Dimethoxyphenyl)-3-(4-fluorophenyl) derivative (APcK110) : A Kit kinase inhibitor (IC₅₀ = 8 nM), emphasizing the role of methoxy and fluorophenyl groups in kinase binding .

Antimicrobial and Antimalarial Activity

  • Quinoline-pyrazolo[3,4-b]pyridine hybrids (e.g., 5a-t) show antimalarial activity against Plasmodium falciparum (IC₅₀ = 0.8–4.2 µM), driven by the quinoline moiety’s heme-binding capacity .

Kinase Inhibition

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine core: Serves as a scaffold for MELK kinase inhibitors, with substituents at the 4- and 6-positions modulating selectivity .

SAR Insights for the Target Compound :

  • The 4-methoxy group may enhance solubility and hydrogen-bonding interactions compared to non-polar substituents (e.g., methyl in ).
  • The 1-methyl group likely reduces metabolic degradation, as seen in analogues with improved pharmacokinetic profiles .

Biologische Aktivität

4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a pyrazolo[3,4-b]pyridine core, features a methoxy group and a methyl group that enhance its biological activity. This compound has garnered attention due to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and receptor binding.

  • Molecular Formula : C8H10N4O
  • Molecular Weight : 178.19 g/mol
  • CAS Number : 717875-82-6

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. It has been identified as a potential inhibitor of kinase enzymes, which are crucial for cell signaling pathways. By mimicking natural substrates or inhibitors, this compound can modulate various biological processes, making it a valuable candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against several kinases:

  • CDK2 and CDK9 : Studies have shown that this compound can inhibit these cyclin-dependent kinases, which play vital roles in cell cycle regulation and transcriptional control .

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridines, including this compound, possess anticancer properties. Notable findings include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cell lines such as HeLa and MCF7 .
  • Apoptosis Induction : It promotes both early and late apoptosis in cancer cells, indicating its potential as an antitumor agent .

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound enhances its selectivity and potency against various biological targets. Comparative studies with structurally similar compounds reveal that modifications in the pyrazole ring significantly influence biological activity:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-b]pyridineLacks methoxy and methyl groupsLess specificity in biological interactions
6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridineContains amino group; different substitution patternExplored for kinase inhibition

Case Studies

Several studies have explored the biological activity of related compounds:

  • Anticancer Efficacy : A study on pyrazolo[3,4-b]pyridine derivatives showed that specific substitutions enhanced anticancer activity against various cell lines .
  • Kinase Inhibition : Molecular docking studies have provided insights into binding modes of this compound with CDK2 and CDK9 active sites .

Q & A

What are the key synthetic methodologies for preparing 4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine?

Basic Research Question
The synthesis typically involves cyclization reactions using hydrazine hydrate or derivatives. For example, refluxing chlorinated precursors (e.g., 2-chloro-6-phenyl-nicotinonitrile) with hydrazine hydrate in ethanol yields pyrazolo-pyridin-3-amine derivatives. Key steps include monitoring the disappearance of the nitrile (CN) group via IR spectroscopy (absorption bands ~2220 cm⁻¹) and confirming NH₂ group formation through NMR (δ 4.5–12.5 ppm for exchangeable protons) . Alternative routes may involve Pd-catalyzed cross-coupling or tetrahydropyran protection strategies to enhance regioselectivity .

How is structural characterization performed for this compound?

Basic Research Question
Structural confirmation relies on spectroscopic techniques:

  • ¹H/¹³C NMR : Signals for methoxy (δ ~3.8–4.0 ppm), methyl (δ ~3.3 ppm), and aromatic protons (δ ~6.5–8.5 ppm) are critical. NH₂ protons appear as broad, exchangeable signals .
  • IR : Stretching vibrations for NH₂ (3448–3176 cm⁻¹) and methoxy groups (~1250 cm⁻¹) are diagnostic .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

What strategies optimize reaction yields and purity during synthesis?

Advanced Research Question
Yield optimization requires careful control of reaction conditions:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of intermediates .
  • Temperature/Time : Prolonged reflux (24–48 hours) ensures complete cyclization, while lower temperatures reduce side reactions .
  • Purification : Column chromatography or recrystallization from ethanol/acetonitrile resolves isomer mixtures (e.g., 6-methoxy vs. 4-methoxy isomers) .

How can researchers investigate the biological activity of this compound?

Advanced Research Question
Mechanistic studies involve:

  • In Vitro Assays : Cytotoxicity screening against cancer cell lines (e.g., HCT-116, MDA-MB-231) using MTT assays .
  • Target Identification : Molecular docking (e.g., AutoDock Vina) predicts interactions with enzymes like GSK-3β or kinases .
  • SAR Analysis : Modifying substituents (e.g., methoxy position) to correlate structural changes with activity .

How do researchers address regioselectivity challenges in pyrazolo-pyridine synthesis?

Advanced Research Question
Regioselectivity is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) direct cyclization to specific positions .
  • Catalytic Systems : Pd(OAc)₂/PPh₃ enhances cross-coupling efficiency for aryl/heteroaryl substitutions .
  • Protecting Groups : Temporary protection (e.g., tetrahydropyran) prevents undesired ring closure .

What analytical approaches resolve data contradictions in spectral interpretation?

Advanced Research Question
Contradictions (e.g., unexpected NMR signals) are addressed by:

  • 2D NMR (COSY, HSQC) : Resolves overlapping proton signals and assigns carbon environments .
  • X-ray Crystallography : Provides definitive confirmation of regiochemistry and hydrogen bonding patterns .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict vibrational spectra and validate experimental IR/NMR .

How is computational chemistry applied to study this compound’s interactions?

Advanced Research Question
Computational methods include:

  • Docking Simulations : Predict binding modes to biological targets (e.g., kinase ATP-binding pockets) using Schrödinger Suite .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .
  • QSAR Models : Relate substituent electronic parameters (Hammett σ) to inhibitory potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.